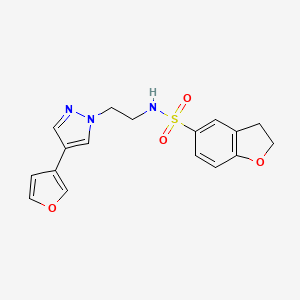

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Description

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a heterocyclic compound featuring a 2,3-dihydrobenzofuran core linked to a sulfonamide group. The sulfonamide moiety is connected via an ethyl chain to a pyrazole ring substituted at the 4-position with a furan-3-yl group. This structure integrates multiple pharmacophoric elements:

- 2,3-Dihydrobenzofuran: A partially saturated benzofuran derivative, offering a balance between aromaticity and flexibility.

- Sulfonamide group: A common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase inhibitors).

- Pyrazole-furan substituent: The pyrazole ring provides hydrogen-bonding capability, while the furan adds aromatic and electronic diversity.

Properties

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S/c21-25(22,16-1-2-17-13(9-16)4-8-24-17)19-5-6-20-11-15(10-18-20)14-3-7-23-12-14/h1-3,7,9-12,19H,4-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGBYEJJPYXXRSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C=C(C=N3)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step organic synthesis:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Furan Ring Introduction: The furan ring can be introduced through a cyclization reaction involving a suitable precursor such as furfural.

Coupling of Pyrazole and Furan: The furan-3-yl group can be attached to the pyrazole ring through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves a palladium catalyst and a boronic acid derivative.

Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized via an intramolecular cyclization reaction of a suitable precursor.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity while minimizing waste and cost.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan and pyrazole rings can undergo oxidation reactions, often leading to the formation of carbonyl-containing derivatives.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings,

Biological Activity

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound notable for its diverse biological activities. This article explores its structural features, synthesis, biological mechanisms, and potential therapeutic applications.

Structural Features

The compound features several key structural components:

- Furan Ring : Contributes to the compound's electron-rich nature, enhancing interactions with biological targets.

- Pyrazole Moiety : Known for its pharmacological properties, the pyrazole ring is often associated with anticancer and anti-inflammatory activities.

- Benzofuran Core : This component is linked to various biological activities, including antimicrobial and antitumor effects.

- Sulfonamide Group : Enhances solubility and biological activity, making it a common feature in medicinal chemistry.

Synthesis

The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step reactions. A general synthetic route may include:

- Formation of the Pyrazole Ring : This can be achieved through a cyclization reaction involving hydrazine and an appropriate furan derivative.

- Attachment of the Ethyl Linker : The pyrazole derivative is reacted with an ethyl halide under basic conditions.

- Coupling with Benzofuran Sulfonamide : The final step involves coupling the intermediate with a sulfonamide derivative.

Anticancer Activity

Research indicates that compounds containing furan and pyrazole rings exhibit significant anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines through mechanisms such as:

- DNA Damage : Inducing single and double-strand breaks in DNA, which are more challenging for cells to repair.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress, promoting cell death in cancer cells .

Antimicrobial Properties

The presence of both furan and pyrazole rings has been linked to antimicrobial activity. Compounds similar to N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide have demonstrated effectiveness against various bacterial strains .

The mechanisms by which N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing signaling pathways critical for cell survival and proliferation.

Case Studies

Several studies have investigated the biological activity of compounds related to N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share key structural motifs with the target molecule, enabling comparative analysis:

*Molecular weights estimated or derived from evidence.

†Calculated from molecular formula.

‡Predicted via analogous structures.

Divergences in Bioactivity Profiles

- Compounds : Explicitly reported as CA inhibitors and cytotoxic agents, with pyrazoline rings enhancing planarity for enzyme binding .

- Target Compound: No direct bioactivity data is available in the evidence, but its pyrazole (vs. pyrazoline) may reduce conformational flexibility, altering target selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.